

Spectroscopic Profile of 4-Bromobutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobutyric acid

Cat. No.: B043301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromobutyric acid** (CAS No. 2623-87-2), a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-bromobutyric acid**, providing a quick reference for compound identification and characterization.

¹H NMR Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~11.4	Singlet	1H	-	-COOH
3.48	Triplet	2H	6.6	-CH ₂ -Br
2.57	Triplet	2H	7.3	-CH ₂ -COOH
2.20	Quintet	2H	6.9	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
178.9	C=O
33.1	-CH ₂ -Br
32.8	-CH ₂ -COOH
27.6	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2960-2850	C-H	Alkane Stretch
~1710	C=O	Carbonyl Stretch
~1420	O-H	Bend
~1290	C-O	Stretch
650-550	C-Br	Stretch

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
166/168	< 5	[M] ⁺ (Molecular Ion)
121/123	~20	[M-COOH] ⁺
85	100	[M-Br] ⁺
60	~30	[CH ₃ COOH] ⁺
45	~15	[COOH] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobutyric acid** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 90 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
 - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

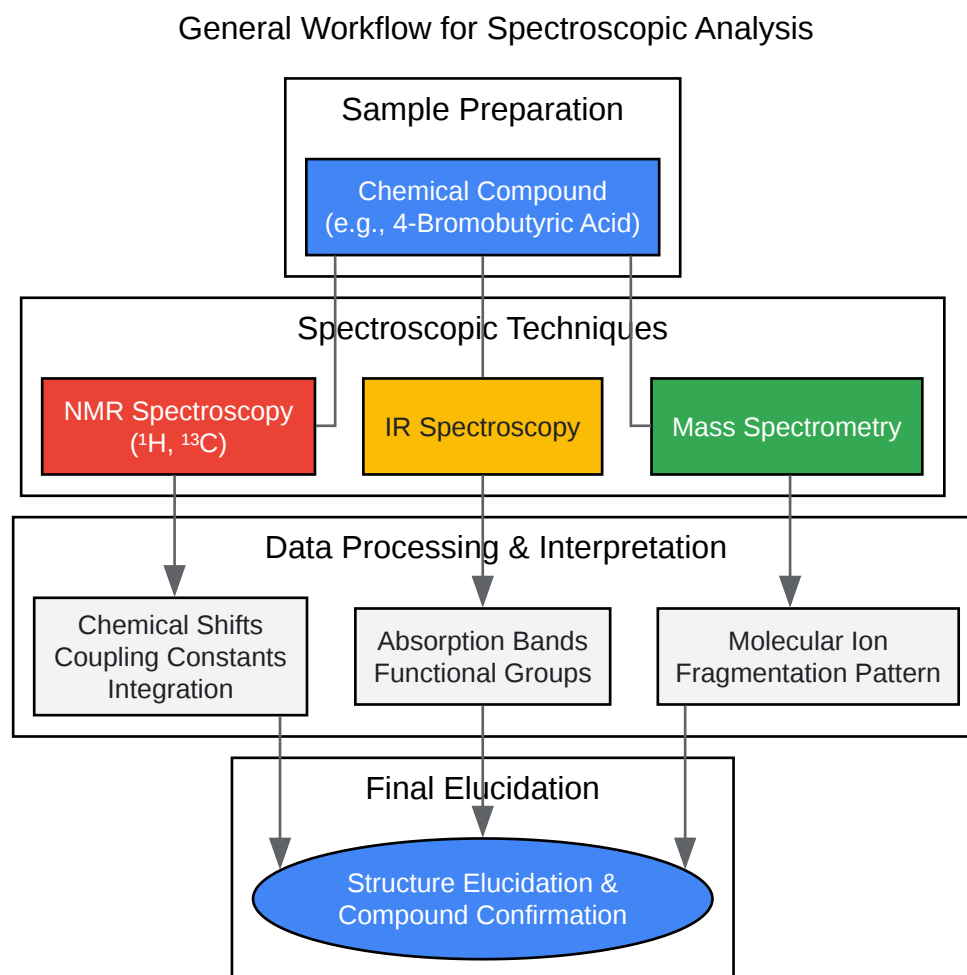
- Sample Preparation: As **4-bromobutyric acid** is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr plates/pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range of approximately m/z 30-200 to detect the molecular ion and relevant fragment ions.
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-bromobutyric acid**.



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Caption: Workflow of Spectroscopic Analysis.

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